molecular formula C9H10BrClO B1518332 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene CAS No. 26646-29-7

2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Cat. No. B1518332
CAS RN: 26646-29-7
M. Wt: 249.53 g/mol
InChI Key: ZYACOGVFZFWGMV-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethoxy)-1-chloro-3-methylbenzene” is likely to be an organic compound containing bromine, chlorine, and a benzene ring. It’s part of a class of compounds known as alkyl aryl ethers .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely to be a liquid at room temperature with a relatively high boiling point .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(2-Bromoethoxy)-1-chloro-3-methylbenzene is involved in various chemical synthesis processes. For instance, it can be used in the preparation of different brominated and chlorinated compounds. A study by Guang-xin Zhai (2006) highlights its use as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia, using the Williamson Reaction. This showcases the compound's role in pharmaceutical synthesis and its contribution to medicinal chemistry (Zhai, 2006).

Thermochemistry and Physical Properties

The thermochemical properties of halogen-substituted methylbenzenes, including bromo- and chloro-substituted compounds similar to 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene, have been studied extensively. Research by Verevkin et al. (2015) provides insights into the vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds. This research is crucial for understanding the physical and chemical behavior of these compounds under various conditions (Verevkin et al., 2015).

Polymerization and Material Science

In the field of polymerization and material science, compounds like 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene can be used as intermediates. For example, Morgan et al. (2010) describe the use of alkoxybenzenes in TiCl4-catalyzed quasiliving isobutylene polymerizations. This demonstrates the compound's potential in creating advanced polymeric materials with specific end-functionalization (Morgan et al., 2010).

Environmental Science and Pyrolysis Studies

In environmental science, particularly in the study of pyrolysis, compounds like 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene are of interest due to their potential formation of complex mixtures under high-temperature conditions. For instance, Evans and Dellinger (2005) investigated the high-temperature pyrolysis of a mixture containing similar bromo- and chlorophenols, revealing the formation of various bromo- and chloro-substituted compounds, which is relevant for understanding combustion processes and environmental pollution (Evans & Dellinger, 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

Like many organic compounds, it’s likely to be flammable. It might also be harmful if swallowed or inhaled, and it could cause skin and eye irritation .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be used in the synthesis of other compounds, or it could have potential uses in fields like medicine or materials science .

properties

IUPAC Name

2-(2-bromoethoxy)-1-chloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-7-3-2-4-8(11)9(7)12-6-5-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACOGVFZFWGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651062
Record name 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

CAS RN

26646-29-7
Record name 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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